
1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound featuring an indole moiety linked to a tetrahydropyridine ring. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in multiple scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and tetrahydropyridine derivatives.
Synthetic Routes: One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring. This is followed by a series of steps to introduce the tetrahydropyridine and carboxylic acid functionalities.
Reaction Conditions: The reactions are usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired product in good yields.
Chemical Reactions Analysis
1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other indole derivatives:
Properties
CAS No. |
104616-55-9 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)13-4-3-8-18(11-13)9-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,4-6,10,17H,3,7-9,11H2,(H,19,20) |
InChI Key |
QZPZINUUUIZDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


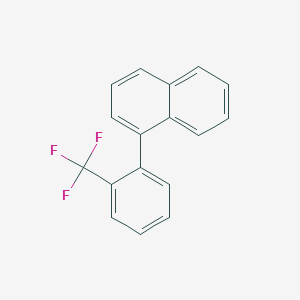


![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
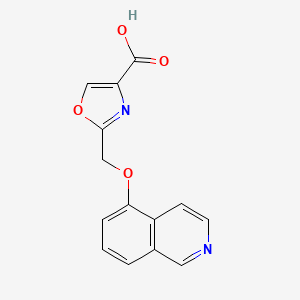

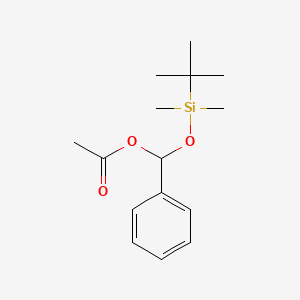

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)

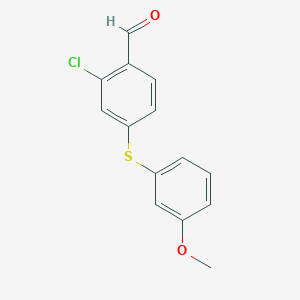
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
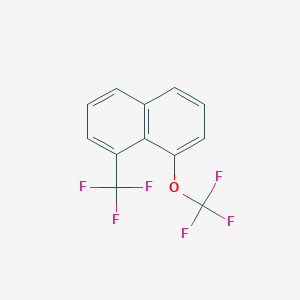
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
